molecular formula C18H25BN2O4S B13470063 tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate CAS No. 2750285-83-5

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

Cat. No.: B13470063
CAS No.: 2750285-83-5
M. Wt: 376.3 g/mol
InChI Key: HHKLUWKSZYZOGG-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a benzothiazole core substituted with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The benzothiazole ring is a heterocyclic aromatic system with sulfur and nitrogen atoms, conferring unique electronic properties. The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and acts as a protective group for amines in synthetic chemistry. The pinacol boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation in drug discovery and materials science .

Properties

CAS No.

2750285-83-5

Molecular Formula

C18H25BN2O4S

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-13-11(9-8-10-12(13)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22)

InChI Key

HHKLUWKSZYZOGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester .

Chemical Reactions Analysis

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, reactivity, and applications of the target compound with its analogues:

Compound Core Structure Key Substituents Reactivity/Applications References
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate (Target) Benzothiazole Boc-protected amine; boronic ester Suzuki-Miyaura cross-coupling for drug intermediates; potential use in kinase inhibitors
tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13) Naphthalene Boc-protected amine; boronic ester Cross-coupling to synthesize polyaromatic systems; materials science applications
tert-butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Phenyl Boc-protected methylamine; boronic ester Intermediate for fluorescent dyes or agrochemicals
tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (12) Phenyl Boc-protected amine; boronic ester High-yield Suzuki coupling (65% from bromoarenes); versatile building block
2-(Boc-amino)pyridine-3-boronic acid pinacol ester Pyridine Boc-protected amine; boronic ester Metal-catalyzed coupling for heterocyclic drug candidates (e.g., kinase inhibitors)

Key Differences

Electronic Effects :

  • The benzothiazole core in the target compound introduces electron-withdrawing sulfur and nitrogen atoms, which polarize the boronic ester and enhance its reactivity in cross-couplings compared to purely phenyl-based analogues .
  • Naphthalene derivatives (e.g., S13) exhibit extended conjugation, favoring applications in optoelectronic materials but may suffer from steric hindrance in coupling reactions .

However, this group improves solubility and stability during purification .

Synthetic Yields :

  • Phenyl-based analogues (e.g., compound 12) achieve higher yields (65% from bromoarenes) compared to heterocyclic derivatives due to reduced steric and electronic complexity .

Biological Relevance :

  • Benzothiazoles are privileged scaffolds in medicinal chemistry, with demonstrated activity against topoisomerases and plasmodial targets . The target compound may thus have superior bioactivity compared to phenyl or naphthalene analogues.

Physical and Spectroscopic Data

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~1365 cm⁻¹ (B–O stretch) .
  • HRMS : Expected [M+Na]⁺ for C₁₈H₂₃BN₂O₄S is ~397.1 (calculated using isotopic patterns in ).
  • NMR : Benzothiazole protons typically resonate at δ 7.5–8.5 ppm (aromatic), with tert-butyl groups at δ 1.2–1.4 ppm .

Biological Activity

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the existing research on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound can be characterized by the following chemical identifiers:

PropertyValue
CAS Number 1310404-00-2
Molecular Formula C23H37BN2O5
Molecular Weight 432.4 g/mol
IUPAC Name tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the dioxaborolane moiety followed by coupling with benzothiazole derivatives. A common approach is to utilize a piperazine scaffold to enhance solubility and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may interfere with cancer cell proliferation by inducing apoptosis through various pathways such as caspase activation and modulation of Bcl-2 family proteins.
  • Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines including pancreatic cancer (DAN-G) and breast cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported moderate to significant antibacterial and antifungal activities against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

These activities suggest potential applications in treating infections caused by resistant strains.

Cholinesterase Inhibition

Inhibitory effects on cholinesterase enzymes have been noted in related compounds. This indicates potential use in neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer Activity Induces apoptosis in cancer cell lines
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria
Cholinesterase Inhibition Selective inhibition observed with IC50 values comparable to known inhibitors

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